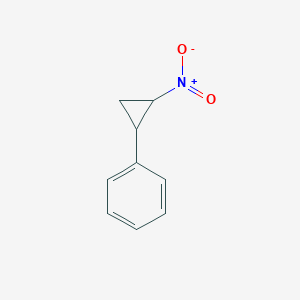
3-Methoxy-4-methylbenzene-1-sulfonyl chloride
Descripción general
Descripción
3-Methoxy-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a sulfonyl chloride group (-SO2Cl). This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis, pharmaceuticals, and material science.
Mecanismo De Acción
Target of Action
Based on its chemical structure, it’s likely to interact with proteins or enzymes that have affinity for sulfonyl chloride groups .
Mode of Action
The compound is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile (3-Methoxy-4-methylbenzene-1-sulfonyl chloride) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then reacts further to form the final product .
Biochemical Pathways
Given its potential to undergo electrophilic aromatic substitution reactions, it may influence pathways involving aromatic compounds .
Pharmacokinetics
Its predicted density is 1326±006 g/cm3 and its predicted boiling point is 3090±350 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Its ability to form sigma-bonds with benzene rings suggests it could potentially modify the structure of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as suggested by its predicted boiling point . Additionally, its reactivity may be influenced by the presence of other chemical species in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-methoxy-4-methylbenzene (anisole) with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as:
C8H10O+ClSO3H→C8H9ClO3S+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors is common to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions to form the corresponding sulfonamide, sulfonate, or sulfone.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
3-Methoxy-4-methylbenzene-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride group into organic molecules, facilitating further functionalization.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds, including anti-HIV agents and insulin-releasing drugs
Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
- Benzenesulfonyl chloride
- 4-Methylbenzylsulfonyl chloride
Uniqueness
3-Methoxy-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution, while the methyl group provides steric hindrance, affecting the regioselectivity of reactions .
Propiedades
IUPAC Name |
3-methoxy-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANDMOOEYBNNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B3105271.png)
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105277.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)





![Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)




![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
